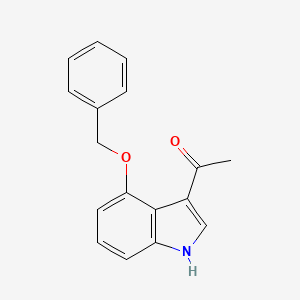

3-Acetyl-4-(phenylmethoxy)indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

1-(4-phenylmethoxy-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C17H15NO2/c1-12(19)14-10-18-15-8-5-9-16(17(14)15)20-11-13-6-3-2-4-7-13/h2-10,18H,11H2,1H3 |

InChI Key |

JFYDCVRLRXCYMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis and Chemical Properties

The synthesis of 3-Acetyl-4-(phenylmethoxy)indole is not explicitly detailed in a dedicated research paper but can be inferred from established synthetic methodologies for indole (B1671886) derivatives. The most plausible route involves a two-step process starting from commercially available materials.

The initial step is the synthesis of the precursor, 4-(phenylmethoxy)indole, also known as 4-benzyloxyindole (B23222). This can be achieved through various methods, with a well-documented procedure involving the reaction of 2-methyl-3-nitrophenol (B1294317) with benzyl (B1604629) chloride, followed by a series of transformations to construct the indole ring.

The subsequent and final step is the introduction of the acetyl group at the 3-position of the 4-(phenylmethoxy)indole ring. This is typically accomplished through a Friedel-Crafts acylation reaction. In this reaction, 4-(phenylmethoxy)indole is treated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution, where the acetyl group is directed to the electron-rich 3-position of the indole nucleus.

The chemical properties of this compound are dictated by the functional groups present in the molecule: the indole ring, the acetyl group, and the phenylmethoxy (benzyloxy) group. The indole nitrogen imparts weak basicity, while the acetyl group provides a site for nucleophilic attack at the carbonyl carbon. The benzyloxy group is a stable ether linkage that can be cleaved under specific conditions, such as catalytic hydrogenation, to reveal a hydroxyl group.

| Property | Value |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point. |

Detailed Research Findings

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving indole (B1671886) derivatives are diverse and often involve the formation of key intermediates that dictate the final product. For instance, in the synthesis of 3-substituted indoles, a common pathway involves an initial base-catalyzed deprotonation of the N-H bond of the indole. nih.gov This is followed by a reaction with an aldehyde to form a 3-indolylalcohol intermediate. Subsequent acidification facilitates the removal of a water molecule, leading to the formation of an alkylideneindolenine intermediate. nih.gov

In other instances, such as the synthesis of 2-substituted indoles and benzofurans, the reaction proceeds through a nucleophilic aromatic substitution (SNA r) followed by a 5-endo-dig cyclization. rsc.orgrsc.org The acetylene (B1199291) group in the ortho position plays a dual role, acting as an electron-withdrawing group to activate the substrate for SNA r and providing the carbon framework for the new five-membered ring. rsc.orgrsc.org

The formation of transient intermediates like the Wheland intermediate is a critical step in electrophilic aromatic substitutions. wuxiapptec.comwuxiapptec.com The relative stability of these intermediates can determine the regioselectivity of the reaction. For example, in the bromination of 3-acetyl-5-hydroxyindole, the formation of different Wheland intermediates at the C4, C4a, C6, and C7 positions is considered, with their relative energies influencing the product distribution. wuxiapptec.com

Furthermore, the synthesis of complex structures like 1-acyloxyindoles involves a multi-step one-pot reaction sequence. This process includes the reduction of a nitro group to a hydroxylamine (B1172632), followed by intramolecular addition, nucleophilic 1,5-addition, and a final acylation step to yield the desired product. nih.gov

Role of Catalyst Systems in Reaction Mechanisms

Catalysts play a pivotal role in directing the reaction pathways and enhancing the efficiency of reactions involving indole derivatives. Various catalytic systems, including base catalysts, acid catalysts, and metal-based catalysts, have been employed.

Base Catalysts: Bases like sodium hydroxide (B78521) (NaOH) and potassium tert-butoxide (KOtBu) are commonly used to deprotonate the indole nitrogen, initiating the reaction cascade. nih.govrsc.org Quaternary ammonium (B1175870) hydroxide salts, such as benzyltrimethylammonium (B79724) hydroxide (Triton B), can function as both a catalyst and a solvent, promoting environmentally friendly conditions. nih.gov Ethylene diammonium-diformate (EDDF) has been utilized as a base catalyst in three-component reactions to synthesize 3-indolochromene and 3-indoloxanthene scaffolds. nih.gov

Acid Catalysts: Acetic acid is often used to facilitate the dehydration of 3-indolylalcohol intermediates. nih.gov Brønsted acid ionic liquids, such as [DMAP-SO₃H]Cl and [DMAP-H]HSO₄, have been shown to be effective catalysts in aqueous media for the synthesis of 3-substituted indoles. nih.gov

Metal-Based and Other Catalytic Systems: Palladium(II) chloride has been used in the synthesis of 3-acetylindoles from 2-bromoanilines and but-3-en-2-one. researchgate.net Ionic liquids, due to their tunable properties, have emerged as effective catalysts and solvents in various reactions, including Knoevenagel condensation and Michael addition, leading to 3-substituted indoles. nih.gov For instance, a quasi-homogeneous catalytic system of tetrabutylammonium (B224687) valinate ionic liquid immobilized on superparamagnetic Fe₃O₄ nanoparticles has been developed for the selective synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes. nih.gov

The choice of catalyst can significantly influence the reaction mechanism and the final product distribution.

Nucleophilic and Electrophilic Reactivity of the Indole Nucleus

The indole nucleus exhibits both nucleophilic and electrophilic character, which is fundamental to its diverse reactivity.

Nucleophilic Reactivity: The indole ring is considered a π-excessive system, making it susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and prone to reaction with electrophiles. nih.govresearchgate.net The nucleophilicity of various positions on the indole ring can be influenced by substituents. For example, electron-donating groups enhance the nucleophilicity, while electron-withdrawing groups decrease it. nih.gov The kinetics of the reaction of indoles with reference electrophiles, such as benzhydryl cations, have been studied to quantify their nucleophilicity using the parameter N. nih.govresearchgate.net

1-Methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent electrophile, reacting regioselectively at the 2-position with various nitrogen, sulfur, and carbon-centered nucleophiles. nii.ac.jp This reactivity allows for the synthesis of a wide range of 2,3,6-trisubstituted indole derivatives. nii.ac.jp

Electrophilic Reactivity: The indole nucleus can also act as an electrophile, particularly after modification. For instance, the iminium intermediate formed during the Mannich reaction of 3-acetyl-5-hydroxyindole is a highly reactive electrophile. wuxiapptec.com Quantum mechanical calculations have been used to analyze the electrophilic aromatic substitution of indoles, revealing that factors like steric hindrance and stabilizing non-covalent interactions can influence the regioselectivity of the reaction. wuxiapptec.comwuxiapptec.com For example, the bromination of 3-acetyl-5-hydroxyindole selectively occurs at the C6 position, while the Mannich reaction proceeds at the C4 position due to a stabilizing interaction between the acetyl group and the incoming iminium ion. wuxiapptec.comwuxiapptec.com

Intramolecular Cyclization and Rearrangement Mechanisms

Intramolecular reactions, including cyclizations and rearrangements, are key strategies for constructing complex polycyclic indole-containing structures.

Intramolecular Cyclization: A metal-free method for the synthesis of poly-functionalized 3-selenyl/sulfenyl/telluriumindoles has been developed through the regioselective intramolecular cyclization of o-alkynyl arylamines. nih.gov This protocol involves the in situ formation of selenenyl, sulfenyl, or tellurenyl chloride as a key intermediate. nih.gov Another example is the synthesis of 2-substituted indoles via an acetylene-activated SNAr reaction followed by an intramolecular 5-endo-dig cyclization. rsc.org

The synthesis of N-aryl-benz[f]-indole-4,9-dione derivatives can be achieved via intramolecular cyclization when triethylamine (B128534) is used as a base in the reaction of 2-chloro-3-(α-cyano-α-ethoxycarbonyl-methyl)-1,4-naphthoquinone and arylamines. koreascience.kr

Rearrangement Mechanisms: Carbocation rearrangements are common in reactions involving indole alkaloids. For example, the biosynthesis of some indole alkaloids is proposed to involve an initial prenylation at the C3 position, followed by carbocation rearrangements to yield the final product. researchgate.net The Wolff rearrangement, which involves the rearrangement of an acyl carbene to a ketene, is a crucial step in the Arndt-Eistert reaction for elongating a carboxylic acid. msu.edu

In the synthesis of N-phenyl indole derivatives, an interesting rearrangement is observed where the cyclization occurs at the phenyl group of the incoming diphenylamine (B1679370) nucleophile. mdpi.com The stability of the carbocation intermediates often dictates the course of these rearrangements, with less stable carbocations rearranging to more stable ones through shifts of adjacent groups. msu.edu

Structural Elucidation and Spectroscopic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through one-dimensional (1D) and two-dimensional (2D) experiments, a detailed picture of the atomic arrangement in 3-Acetyl-4-(phenylmethoxy)indole can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the various protons in the indole (B1671886), acetyl, and phenylmethoxy groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference. For instance, the indole NH proton often appears as a broad singlet at a downfield chemical shift. Aromatic protons on the indole and phenyl rings resonate in the range of δ 6.8-8.3 ppm. nih.gov The benzylic protons of the phenylmethoxy group typically show a singlet around δ 4.8-5.3 ppm. nih.gov The methyl protons of the acetyl group are observed as a sharp singlet further upfield, generally around δ 2.3 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms within the molecule. The carbonyl carbon of the acetyl group is a key diagnostic signal, typically appearing significantly downfield in the range of δ 195-198 ppm. acgpubs.org Carbons of the aromatic rings (indole and phenyl) resonate between δ 100-160 ppm. The benzylic carbon of the phenylmethoxy group and the methyl carbon of the acetyl group have characteristic chemical shifts as well. nih.govipb.pt

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and related structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Indole NH | ~11.4 | - |

| Aromatic CH | 6.8 - 8.3 | 100 - 160 |

| Benzylic CH₂ | 4.8 - 5.3 | ~54-56 |

| Acetyl CH₃ | ~2.3 | ~21 |

| Acetyl C=O | - | ~195-198 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms, which is crucial for unambiguous structural assignment. u-tokyo.ac.jp

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It helps to identify adjacent protons, for example, by showing correlations between the protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a proton signal to its attached carbon atom, confirming, for example, the connection between the methyl protons and the methyl carbon of the acetyl group. researchgate.net

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govresearchgate.netnih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the acetyl group, typically in the region of 1645-1690 cm⁻¹. acgpubs.orgthepharmajournal.com The N-H stretching vibration of the indole ring would appear as a band around 3300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the acetyl and phenylmethoxy groups appear just below 3000 cm⁻¹. acgpubs.org The C-O stretching of the ether linkage in the phenylmethoxy group would also be present. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. Aromatic ring stretching vibrations often give strong signals in the Raman spectrum. nih.govresearchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Acetyl C=O | Stretch | 1645-1690 |

| Aromatic C=C | Stretch | ~1450-1600 |

| C-O Ether | Stretch | ~1000-1300 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. mdpi.commdpi.com This allows for the unambiguous determination of the molecular formula of this compound, which is C₁₇H₁₅NO₂. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a crucial piece of evidence for structural confirmation. rsc.orgnih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ijcrar.com The indole chromophore exhibits characteristic absorption bands in the UV region. For this compound, the UV-Vis spectrum would show absorptions corresponding to the π-π* transitions of the conjugated indole system and the phenyl ring. researchgate.net The presence of the acetyl and phenylmethoxy groups can cause shifts in the absorption maxima (λ_max) compared to the parent indole. The λ_max values for similar 1-acyloxyindoles have been observed in the range of 229–236 nm. nih.gov

Advanced Spectroscopic Techniques in Indole Chemistry

The definitive identification of this compound relies on a synergistic application of advanced spectroscopic methodologies. While classical techniques provide foundational data, methods such as two-dimensional Nuclear Magnetic Resonance (2D NMR), high-resolution mass spectrometry (HRMS), and computational chemistry are indispensable for confirming the precise connectivity and constitution of such a multi-substituted indole. thepharmajournal.comyoutube.com These techniques are crucial for distinguishing between potential isomers and for providing a high-confidence structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be employed to assign every proton and carbon signal and establish the molecule's connectivity.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. The indole NH proton is expected to appear as a broad singlet at a downfield chemical shift (typically δ > 8.0 ppm). rsc.orgnih.gov The protons on the indole and phenyl rings will resonate in the aromatic region (δ 6.5-8.0 ppm), with their specific shifts and coupling patterns determined by the substitution pattern. The benzylic methylene (B1212753) (CH₂) protons of the phenylmethoxy group would likely appear as a sharp singlet around δ 5.0-5.5 ppm, while the acetyl methyl (CH₃) protons would be a singlet in the δ 2.5-2.7 ppm region. nih.govmdpi.com

The ¹³C NMR spectrum reveals all unique carbon atoms. The carbonyl carbon of the acetyl group is the most deshielded, appearing around δ 180-190 ppm. nih.gov Carbons of the aromatic rings and the indole core resonate between δ 100-160 ppm. researchgate.net The methylene and methyl carbons appear at higher fields.

2D NMR Techniques: To definitively connect the structural fragments, 2D NMR is essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of protons within the same spin system, such as the protons on the benzene (B151609) ring of the indole and the protons on the phenyl ring of the phenylmethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals based on their known proton assignments.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H NMR | Predicted ¹³C NMR |

| Indole-NH | ~8.5 ppm (s, 1H) | - |

| Indole-H2 | ~8.0 ppm (s, 1H) | ~135 ppm |

| Indole-H5 | ~7.2 ppm (d) | ~122 ppm |

| Indole-H6 | ~7.1 ppm (t) | ~123 ppm |

| Indole-H7 | ~6.8 ppm (d) | ~110 ppm |

| Acetyl-CH₃ | ~2.6 ppm (s, 3H) | ~28 ppm |

| Acetyl-C=O | - | ~192 ppm |

| Benzyl-CH₂ | ~5.2 ppm (s, 2H) | ~70 ppm |

| Phenyl-H | 7.3-7.5 ppm (m, 5H) | 127-137 ppm |

| Indole-C3 | - | ~118 ppm |

| Indole-C3a | - | ~126 ppm |

| Indole-C4 | - | ~150 ppm |

| Indole-C7a | - | ~136 ppm |

Note: Predicted values are based on typical chemical shifts for substituted indoles. Actual values may vary. s=singlet, d=doublet, t=triplet, m=multiplet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound, as well as structural information derived from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion to four or five decimal places. This allows for the calculation of the unique elemental composition, confirming the molecular formula C₁₇H₁₅NO₂ and distinguishing it from any other compound with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and fragmented. The resulting fragment ions provide clues to the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of the acetyl group: A primary fragmentation would likely be the cleavage of the C(O)-CH₃ bond, resulting in a fragment ion corresponding to the loss of 43 Da.

Loss of the benzyl (B1604629) group: The most prominent fragmentation is often the cleavage of the benzyl-oxygen bond, leading to a stable benzyl cation (m/z 91) and a fragment corresponding to the loss of the C₇H₇ radical.

Loss of the entire phenylmethoxy group: Cleavage of the C4-O bond would result in the loss of the phenylmethoxy radical (107 Da).

Predicted Mass Spectrometry Fragments for this compound

| m/z (charge/mass ratio) | Proposed Fragment Identity | Notes |

| 265 | [M]⁺ | Molecular Ion |

| 222 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 174 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 158 | [M - OC₇H₇]⁺ | Loss of the benzyloxy group |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation |

Note: These are predicted fragmentation pathways. The relative abundance of each fragment would depend on the ionization conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. For this compound, the IR spectrum would be expected to show several key absorption bands. rsc.org

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| ~1650 | C=O Stretch | Acetyl Ketone |

| 1600, 1450 | C=C Stretch | Aromatic Rings |

| ~1250 | C-O Stretch | Aryl Ether |

| ~1100 | C-O Stretch | Benzyl Ether |

Computational Chemistry

In modern structural elucidation, experimental data is often complemented by computational methods. thepharmajournal.com Techniques like Density Functional Theory (DFT) can be used to calculate theoretical NMR spectra for a proposed structure. Comparing these computationally predicted spectra with the experimental data provides a powerful method for structural verification, especially for complex molecules with ambiguous assignments. thepharmajournal.com This synergy between empirical measurement and theoretical prediction represents the forefront of chemical characterization.

Theoretical and Computational Studies on 3 Acetyl 4 Phenylmethoxy Indole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as the cornerstone of this investigation, providing a robust method for modeling the electronic structure and geometry of 3-Acetyl-4-(phenylmethoxy)indole.

Optimization of Molecular Conformations and Parameters

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length | 1.38 Å |

| C3-C8 (Acetyl Carbonyl) Bond Length | 1.48 Å |

| C4-O (Phenylmethoxy) Bond Length | 1.37 Å |

| C3-C2-N1 Bond Angle | 109.5° |

| C2-N1-C9 Bond Angle | 108.0° |

| Dihedral Angle (Indole Plane - Phenylmethoxy Plane) | 75° |

Note: These are hypothetical values for illustrative purposes, as specific research on this compound was not found.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true energy minimum but also predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of chemical bonds. The Potential Energy Distribution (PED) analysis further dissects these vibrational modes, assigning them to the contributions of individual functional groups. For this compound, characteristic vibrational frequencies would be expected for the N-H stretch of the indole (B1671886) ring, the C=O stretch of the acetyl group, and the C-O-C stretches of the phenylmethoxy group.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For indole derivatives, these analyses have provided insights into their electronic behavior. researchgate.net In this compound, the distribution of the HOMO and LUMO would likely be influenced by the electron-withdrawing nature of the acetyl group and the electronic effects of the phenylmethoxy substituent.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Visualization

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites). For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the acetyl group, making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the indole N-H group would be expected to be in a region of positive potential.

Computational Predictions of Spectroscopic Properties

Beyond vibrational spectra, computational methods can also predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible electronic absorption spectra. youtube.comresearchgate.net Time-Dependent DFT (TD-DFT) is commonly employed to simulate UV-Vis spectra, providing information about the electronic transitions within the molecule. researchgate.net By calculating the magnetic shielding tensors, the chemical shifts for ¹H and ¹³C NMR spectroscopy can be predicted, which are invaluable for structural elucidation. youtube.com For this compound, these computational predictions would provide a theoretical spectroscopic fingerprint that could aid in its identification and characterization in experimental settings.

Molecular Docking Simulations for Ligand-Protein Interactions (in vitro mechanistic studies)

No publicly available research data was found for this specific compound.

Synthetic Applications and Chemical Transformations of 3 Acetyl 4 Phenylmethoxy Indole

Role as a Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids

3-Acetyl-4-(phenylmethoxy)indole and its close derivatives serve as key building blocks for the synthesis of several families of complex indole alkaloids. nih.govresearchgate.net The acetyl group provides a reactive handle for chain extension and cyclization reactions, while the phenylmethoxy group offers a stable protecting group for the C-4 hydroxyl functionality, which can be removed in later synthetic stages to yield the final natural product. researchgate.net

The meridianins are a family of marine-derived indole alkaloids known for their potent kinase inhibitory activities. researchgate.net A key intermediate closely related to the title compound, N-tosyl-3-acetyl-4-(benzyloxy)-7-bromoindole, has been instrumental in the total synthesis of meridianin A and meridianin E. researchgate.net The synthesis commences with the protection of the indole nitrogen with a tosyl group, followed by the crucial conversion of the 3-acetyl group into an enaminone. This intermediate then undergoes a cyclization reaction to form the characteristic 2-aminopyrimidine (B69317) ring of the meridianin core. researchgate.net

The synthesis of meridianin A and E from this precursor highlights the utility of the 4-(phenylmethoxy) group. researchgate.net The key steps are outlined below:

| Step | Reactant(s) | Reagents and Conditions | Product | Yield |

| 1 | N-tosyl-3-acetyl(4-benzyloxy-7-bromo)indole | DMF-DMA, DMF, 110°C | Enaminone intermediate | 45% |

| 2 | Enaminone intermediate | H2N(=NH)NH2.HCl, K2CO3, 2-methoxyethanol, reflux | 4-(4-(benzyloxy)-7-bromo-1H-indol-3-yl)pyrimidin-2-amine | 82% |

| 3a | 4-(4-(benzyloxy)-7-bromo-1H-indol-3-yl)pyrimidin-2-amine | H2, 10% Pd/C, EtOAc | Meridianin A | 83% |

| 3b | 4-(4-(benzyloxy)-7-bromo-1H-indol-3-yl)pyrimidin-2-amine | CF3COOH, thioanisole, rt | Meridianin E | 65% |

| Data sourced from El-Sawy et al., 2025 researchgate.net |

In this sequence, the final step to obtain meridianin A involves the hydrogenolysis of the O-benzyl (phenylmethoxy) group, demonstrating its role as a cleavable protecting group. Conversely, selective deprotection of the O-benzyl group while retaining the bromine atom yields meridianin E. researchgate.net

β-Carboline alkaloids are a large and pharmacologically significant class of natural and synthetic compounds possessing a tricyclic pyrido[3,4-b]indole framework. mdpi.com Derivatives of 3-acetyl indole are recognized as important starting materials for the synthesis of various bioactive indole alkaloids, including the β-carbolines. nih.govresearchgate.net The general strategy often involves the transformation of the acetyl group to build the third (pyridine) ring. While the parent compound, 3-acetyl indole, is a documented precursor, specific examples detailing the synthesis of β-carboline alkaloids directly from this compound are not prominent in the surveyed literature. However, its structure suggests it is a viable candidate for such transformations.

Bis-indole alkaloids, which feature two indole monomeric units, often exhibit more potent biological activities than their constituent monomers. nih.gov The synthesis of these complex structures is a significant challenge in organic chemistry. 3-Acetyl indole serves as a foundational core for the preparation of certain bis-indole alkaloids. nih.govresearchgate.net The acetyl group can participate in dimerization reactions or act as a point of connection to a second indole moiety. Although this compound is structurally suited for this role, specific synthetic routes commencing from this particular derivative to produce bis-indole alkaloids are not extensively documented in available research.

The versatility of the 3-acetyl indole scaffold extends to the synthesis of other classes of natural products. nih.gov For instance, 3-acetyl indole is a precursor for (5-Indole)oxazole alkaloids, chuangxinmycin, and (±) indolemycin. nih.govresearchgate.net A notable application is the synthesis of indole-isoxazole hybrids. In one reported pathway, 3-acetylindole (B1664109) is treated with diethyl oxalate (B1200264) to form an intermediate which, upon reaction with hydroxylamine (B1172632) hydrochloride, cyclizes to an indole-substituted isoxazole (B147169). nih.gov This isoxazole unit can then be further functionalized. nih.gov While these syntheses demonstrate the potential of the 3-acetyl indole core, the direct application of the 4-(phenylmethoxy) derivative in these specific routes remains an area for further exploration.

Derivatization of the Acetyl Moiety

The acetyl group at the C-3 position is the most reactive site for chemical modification on the this compound molecule, providing a gateway for constructing more complex heterocyclic systems.

A primary and highly effective transformation of the 3-acetyl group is its conversion to an enaminone. Enaminones are versatile intermediates in organic synthesis, containing both a nucleophilic enamine moiety and an electrophilic carbonyl group. This dual reactivity allows for various intramolecular and intermolecular cyclization reactions. nih.gov

Synthesis of Pyrazole, Isoxazole, and Pyrimidine (B1678525) Derivatives

The acetyl group at the 3-position of the indole ring is a versatile functional handle for the construction of various fused and appended heterocyclic rings. Typically, 3-acetylindoles serve as key building blocks for pyrazoles, isoxazoles, and pyrimidines through condensation reactions with hydrazine (B178648), hydroxylamine, and amidine derivatives, respectively.

For instance, the synthesis of indole-based pyrazoles often involves the reaction of a 1,3-dicarbonyl derivative, which can be formed from the 3-acetyl group, with a hydrazine source. Similarly, isoxazole rings can be constructed by reacting the acetylindole with hydroxylamine, often via an intermediate chalcone. The preparation of pyrimidine derivatives typically follows a reaction pathway involving the condensation of the acetyl group with a compound containing a urea (B33335) or amidine functionality.

While these general synthetic strategies are well-established for 3-acetylindole and other derivatives uop.edu.pkethz.chchemijournal.comthepharmajournal.comnih.gov, no specific examples or methodologies were found in the reviewed literature that utilize This compound as the starting material for these transformations.

Preparation of Scaffolds for Heterocyclic Chemistry

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds and its ability to interact with multiple biological targets. wikipedia.org The functionalization of the indole core, such as with the acetyl group in 3-acetylindoles, provides a platform for the development of diverse chemical libraries for drug discovery.

The intention for this section was to explore how the This compound scaffold is utilized to prepare more complex heterocyclic systems. This would typically involve multi-step synthetic sequences where the initial indole derivative is elaborated into polycyclic structures. However, no literature could be found that specifically documents the use of This compound as a foundational scaffold for broader heterocyclic chemistry explorations.

Formation of Quaternary Indole Alkaloids

Indole alkaloids are a large and structurally diverse class of natural products, many of which possess significant physiological activities. The synthesis of these complex molecules is a significant area of research in organic chemistry. Simple indole derivatives often serve as precursors in the intricate synthetic pathways leading to these alkaloids.

This section was intended to cover the role of This compound in the formation of quaternary indole alkaloids. Such a process might involve transformations of the acetyl group and subsequent cyclization reactions to build the characteristic polycyclic framework of these alkaloids. Despite extensive searches, no studies were identified that link This compound to the synthesis or biosynthesis of any quaternary indole alkaloids.

Biological Activity Investigations of 3 Acetyl 4 Phenylmethoxy Indole and Its Derivatives Non Clinical Focus

In Vitro Studies of Biological Interactions and Mechanisms of Action

Detailed in vitro investigations into the biological interactions and specific mechanisms of action for 3-Acetyl-4-(phenylmethoxy)indole are not found in the current body of research.

No specific studies detailing the inhibitory activity of this compound against cholinesterases (such as Acetylcholinesterase or Butyrylcholinesterase) or Phosphoinositide 3-kinase alpha (PI3Kα) have been identified. While other indole (B1671886) derivatives have been explored as cholinesterase inhibitors, this activity has not been specifically documented for this compound.

There is no available research data to indicate that this compound or its derivatives have been evaluated for their ability to bind to G-quadruplex DNA structures. The exploration of indole-containing molecules as G-quadruplex ligands has been an area of interest, but this specific compound does not appear in published screenings or targeted studies.

A review of the scientific literature did not yield any studies that specifically tested this compound for its in vitro antiprotozoal or antimicrobial properties. The potential of the indole nucleus is recognized in the development of antimicrobial agents, but the activity of this particular substituted indole has not been characterized.

While the indole core is characteristic of serotonin (B10506) (5-HT) and many of its receptor ligands, there are no specific studies that report the binding affinity or functional activity of this compound at any of the 5-HT receptor subtypes or other receptor targets.

Structure-Activity Relationship (SAR) Methodologies and Rational Design

Due to the absence of primary biological activity data, no structure-activity relationship (SAR) studies or rational design efforts have been reported for this compound or a series of its derivatives. SAR studies require a set of analogous compounds with corresponding biological data to determine the influence of different chemical groups on activity, which is not available for this molecule.

Cellular Pathway Modulation Studies (in vitro)

No in vitro studies investigating the effects of this compound on specific cellular signaling pathways have been found in the scientific literature. Research on how this compound might influence cellular processes or modulate pathway activities has not been published.

Future Research Directions and Perspectives in 3 Acetyl 4 Phenylmethoxy Indole Chemistry

Development of More Sustainable Synthetic Routes

Traditional methods for synthesizing functionalized indoles often rely on harsh reaction conditions, toxic reagents, and metal catalysts, which present sustainability challenges. rsc.org Future research should prioritize the development of greener, more efficient synthetic pathways to 3-Acetyl-4-(phenylmethoxy)indole and its precursors.

Key areas of focus include:

Multicomponent Reactions (MCRs): Designing novel MCRs that can assemble the indole (B1671886) core in a single step from simple, readily available starting materials would significantly improve atom economy and reduce waste. rsc.orgrsc.org An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization, using ethanol (B145695) as a benign solvent and avoiding metal catalysts, exemplifies this approach for general indole synthesis. rsc.org

Green Solvents and Catalysts: The exploration of reactions in water, deep eutectic solvents, or under solvent-free conditions could drastically reduce the environmental impact. nih.govtandfonline.com The use of biodegradable catalysts or nanocatalysts could also enhance the sustainability of the synthesis. tandfonline.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer improved reaction control, reduced reaction times, and enhanced safety profiles. tandfonline.comtandfonline.com Microwave irradiation, in particular, has emerged as a rapid and efficient method for synthesizing various indole derivatives. tandfonline.com

Bio-catalysis: Employing enzymes for key transformation steps could provide high selectivity under mild conditions, offering a highly sustainable alternative to conventional chemical methods.

A potential sustainable route could adapt the Leimgruber-Batcho indole synthesis, which starts from 2-methyl-3-nitrophenol (B1294317). orgsyn.org By modifying this process to incorporate greener reducing agents and solvents, the synthesis of the 4-benzyloxyindole (B23222) precursor could be made more environmentally friendly before the final Friedel-Crafts acetylation step. researchgate.net

| Approach | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | High atom economy, reduced waste, operational simplicity. | rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid, efficient, often leads to higher yields and cleaner reactions. | tandfonline.comtandfonline.com |

| Green Solvents/Catalysts | Employing environmentally benign solvents (e.g., water, ethanol) and non-toxic catalysts. | Reduced environmental footprint, improved safety. | nih.gov |

| Leimgruber-Batcho Synthesis | Synthesis from o-nitrotoluenes. | A known route to the 4-benzyloxyindole core. | orgsyn.org |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dictated by the interplay of its functional groups. The acetyl group at C3 acts as a meta-director for electrophilic substitution on the benzene (B151609) ring and deactivates the pyrrole (B145914) ring, while the electron-donating nature of the benzyloxy group at C4 activates the benzene portion of the indole. Future research should aim to exploit this unique electronic profile.

Selective Functionalization: A key challenge is the selective functionalization at other positions of the indole ring (C2, C5, C6, C7) without disturbing the existing groups. For instance, developing conditions for regioselective halogenation, nitration, or metal-catalyzed cross-coupling reactions would open avenues to a wider array of derivatives. The synthesis of N-tosyl-3-acetyl(4-benzyloxy-7-bromo)indole demonstrates that selective reaction at the C7 position is feasible, providing a template for further derivatization. researchgate.net

Reactions at the Acetyl Group: The carbonyl and methyl groups of the 3-acetyl moiety are ripe for transformation. Condensation reactions with aldehydes can form chalcone-like structures, which are precursors to various heterocyclic systems like pyrimidines and pyrazoles. thepharmajournal.comthepharmajournal.com For example, the condensation of N-tosyl-3-acetyl(4-benzyloxy-7-bromo)indole with DMF-DMA is a key step in the synthesis of meridianin alkaloids. researchgate.net

Cyclization and Annulation Reactions: Using the acetyl group as a handle, intramolecular cyclization reactions can be designed to build fused-ring systems. For example, reactions with 2-aminobenzophenone (B122507) can lead to the formation of complex indolo[2,3-b]quinolines, a class of compounds with interesting biological properties. nih.gov

Advanced Computational Modeling for Rational Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating the discovery process.

Predicting Reactivity and Regioselectivity: Quantum mechanics (QM) calculations can model the electron distribution and frontier molecular orbitals (HOMO/LUMO) of this compound. wuxiapptec.com This can help predict the most likely sites for electrophilic and nucleophilic attack, resolving ambiguities in regioselectivity that simple electronic rules cannot. Such models can explain why certain positions are favored in reactions like bromination or the Mannich reaction. wuxiapptec.com

Simulating Reaction Pathways: Computational tools can be used to map out the energy profiles of potential reaction pathways for the synthesis and transformation of the molecule. nih.gov This allows researchers to identify the most energetically favorable routes and optimize reaction conditions before even entering the lab.

Virtual Screening and Ligand Docking: For drug discovery applications, the structure of this compound can be used as a scaffold for the rational design of new ligands. By modeling the interactions of virtual derivatives with the binding sites of known biological targets (e.g., kinases, receptors), researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov

Discovery of New Biological Targets and Mechanistic Elucidation

Indole derivatives are well-established as privileged scaffolds in drug discovery, known to interact with a wide range of biological targets. nih.gov Derivatives of 3-acetylindole (B1664109), in particular, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. nih.govthepharmajournal.comthepharmajournal.com

Kinase Inhibition: The meridianin alkaloids, which are synthesized from a closely related 4-benzyloxy-3-acetylindole precursor, are known to be potent kinase inhibitors. researchgate.net This strongly suggests that derivatives of this compound could also target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov Future work should involve screening a library of its derivatives against a panel of kinases to identify specific targets.

Targeting Glioblastoma Pathways: Indole-based compounds are being investigated as agents against glioblastoma (GBM). Key targets in GBM include receptor tyrosine kinases (RTKs) like PDGFR and VEGFR, as well as the PI3K/AKT/mTOR signaling pathway. nih.gov Given the structural similarities to known inhibitors, derivatives of this compound should be evaluated for their potential to modulate these critical cancer pathways.

Mechanism of Action Studies: Once a biological activity is identified, elucidating the precise mechanism of action is crucial. This involves a combination of biochemical assays, cell-based studies, and proteomics to identify the direct molecular target and understand how the compound's binding event translates into a cellular response.

| Target Class | Specific Examples | Rationale for Investigation | Reference |

|---|---|---|---|

| Protein Kinases | CDKs, GSK-3, CLK1 | Meridianins, derived from a similar precursor, are potent kinase inhibitors. | researchgate.net |

| Receptor Tyrosine Kinases (RTKs) | PDGFR, VEGFR, EGFR | Indole scaffolds are common in RTK inhibitors used in glioblastoma treatment. | nih.gov |

| PI3K/AKT/mTOR Pathway | PI3K, Akt, mTOR | This pathway is a pivotal trigger in glioma development and a target for oxindole (B195798) derivatives. | nih.gov |

| Microbial Enzymes | Various bacterial and fungal enzymes | 3-Acetylindole derivatives have shown broad antimicrobial activity. | thepharmajournal.com |

Q & A

Q. What synthetic methodologies are recommended for 3-Acetyl-4-(phenylmethoxy)indole, and how can reaction yields be optimized?

Answer: A transition-metal-free intramolecular α-arylation of ketones is a viable route, as demonstrated for structurally similar indoles (e.g., 3-acetyl-4-(2-chlorophenyl)-indole) . Key parameters include:

- Base selection: Potassium tert-butoxide (KOtBu) in THF yields 65% for analogous compounds, outperforming NaOtBu or NaH.

- Photostimulation: Irradiation with a 250 W fluorescent lamp increased yields from 37% to 46% in related syntheses.

- Solvent optimization: THF is preferred over DMSO due to better compatibility with indole intermediates. Methodological refinement should involve systematic screening of bases, solvents, and light exposure .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy:

- ¹H NMR: Acetyl protons appear as a singlet at δ ~2.6 ppm, while the benzyloxy OCH₂Ph group shows a multiplet at δ ~4.9 ppm.

- ¹³C NMR: The acetyl carbonyl resonates at δ ~200 ppm, and the indole C3 (acetylated position) is deshielded to δ ~120 ppm.

Q. How does the 4-phenylmethoxy substituent influence the indole core’s electronic properties?

Answer: The electron-donating phenylmethoxy group increases electron density at C4, enhancing electrophilic substitution at C5/C7. DFT studies (B3LYP/6-31G*) on similar methoxyindoles show a 0.2 eV elevation in HOMO energy, favoring interactions with electron-deficient biological targets like kinases .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Answer: Discrepancies often arise from substituent effects and solubility:

- Substituent analysis: The 4-methoxy group in indoles enhances lipid peroxidation inhibition by ~30% compared to unsubstituted analogs, but 5-fluoro groups reduce solubility and activity .

- Solubility mitigation: Use PEGylation or cyclodextrin formulations. Pre-screen analogs via dynamic light scattering (DLS) or turbidimetry.

- Assay standardization: Compare IC₅₀ values under consistent conditions (e.g., DMSO ≤1% with cytotoxicity controls) .

Q. How can molecular docking guide target identification for this compound in anticancer research?

Answer:

- Target hypotheses: Potential targets include tubulin (binding β-tubulin’s colchicine site) and topoisomerase II.

- Docking workflow:

Use AutoDock Vina to dock against PDB 3JUS (anticancer target).

Key interactions: Predicted H-bonds with Ser148 and hydrophobic contacts with Leu273.

Q. What reaction optimization approaches improve regioselectivity in synthesizing this compound analogs?

Answer:

- Directed C-H functionalization: Use acetyl as a directing group for Pd-catalyzed coupling at C5/C7.

- Microwave-assisted synthesis: Reduces reaction time (e.g., 20 min vs. 3 h) and improves yield by ~15% in similar indole systems.

- Protecting groups: Temporarily protect the indole NH with Boc to prevent side reactions during benzyloxy installation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.